![molecular formula C13H24O2 B087161 Citronellyl propionate CAS No. 141-14-0](/img/structure/B87161.png)
Citronellyl propionate
Overview
Description
Citronellyl propionate is a carboxylic ester . It is a natural product found in Cryptomeria japonica, Pelargonium quercifolium, and other organisms . It is a synthetic flavoring agent that is a moderately stable, colorless liquid of light rose-fruity odor .
Synthesis Analysis
Citronellyl propionate is formed through the esterification of citronellol with propionic acid . This results in a compound with a delightful aroma reminiscent of citrus and floral notes, underscored by a hint of sweetness .Molecular Structure Analysis
The molecular formula of Citronellyl propionate is C13H24O2 . The IUPAC name is 3,7-dimethyloct-6-enyl propanoate . The molecular weight is 212.33 g/mol .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of Citronellyl propionate is esterification . In this reaction, citronellol combines with propionic acid to form Citronellyl propionate .Physical And Chemical Properties Analysis
Citronellyl propionate is practically insoluble in water but is miscible with alcohol . It has a fresh, fruity, rose-like smell . The linear formula is C2H5CO2CH2CH2CH(CH3)CH2CH2CH=C(CH3)2 .Scientific Research Applications
Fragrance Industry
Citronellyl propionate: is widely used in the fragrance industry due to its pleasant scent profile, which is a blend of citrus and floral notes . It serves as a key ingredient in perfumes, enhancing the vibrancy of floral compositions and contributing to the freshness and uplifting character of fragrances. Its stability and volatility make it an ideal choice for long-lasting scents.
Cosmetic Applications
In cosmetics, citronellyl propionate is employed for its aromatic qualities, adding a sensory dimension to products like lotions, creams, and body sprays . Its aroma adds a subtle yet lingering fragrance that enhances the user experience, and its chemical stability ensures consistency throughout the product’s shelf life.
Pharmaceutical Industry
Citronellyl propionate: finds applications in the pharmaceutical industry due to its organoleptic and biological properties. It is involved in the synthesis of esters through lipase-catalyzed acylation, which is a key process in producing natural esters with potential therapeutic effects .
Food Flavoring
In the food industry, citronellyl propionate is used as a flavoring agent, imparting its distinctive citrus-floral notes to various culinary creations . Its ability to enhance the flavor profile of food products makes it a valuable component in the development of new and improved food items.
Biocatalysis
The compound plays a significant role in biocatalysis, particularly in the production of citronellyl esters. Its production through trans/esterification processes using enzymes like Novozym® 435 demonstrates the efficiency of biocatalytic reactions and the potential for large-scale synthesis of flavor esters .
Flavor and Fragrance Agents
As a concentrated aromatic and flavor ingredient, citronellyl propionate is utilized according to legal and regulatory guidelines in the creation of flavor and fragrance compounds. Its application extends to enhancing the sensory qualities of various consumer products .
Mechanism of Action
Target of Action
Citronellyl propionate is primarily used as a fragrance and flavoring agent .
Mode of Action
As a fragrance, citronellyl propionate’s mode of action involves evoking sensory responses upon inhalation or ingestion. It interacts with olfactory receptors in the nose, triggering neural signals that are interpreted by the brain as a specific scent .
Biochemical Pathways
It is derived from citronellol, a natural compound found in essential oils such as citronella, rose, and geranium . The esterification of citronellol with propionic acid results in the formation of citronellyl propionate .
Pharmacokinetics
The pharmacokinetics of citronellyl propionate are not well-studied. As a fragrance, it is typically applied topically or inhaled, and its absorption, distribution, metabolism, and excretion (ADME) would depend on the route of administration. It is practically insoluble in water but is miscible with alcohol , which may influence its absorption and distribution.
Result of Action
The primary result of citronellyl propionate’s action is the perception of its pleasant, rose-fruity odor . This can enhance the sensory experience of a product, making it more appealing to consumers . In some applications, citronellyl propionate also serves as a mood enhancer, elevating the ambiance of any environment .
Action Environment
The action of citronellyl propionate can be influenced by various environmental factors. For instance, its volatility and stability can affect the intensity and longevity of its scent . Additionally, its solubility properties may impact its efficacy in different formulations .
properties
IUPAC Name |
3,7-dimethyloct-6-enyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNTVRHTZDEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC(C)CCC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047187 | |
Record name | Citronellyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/fruity-rosy odour | |
Record name | Citronellyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
miscible with alcohol, most fixed oils; insoluble in water, 1 ml in 4 ml 80% alcohol gives clear soln (in ethanol) | |
Record name | Citronellyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.877-0.886 | |
Record name | Citronellyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/289/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Citronellyl propionate | |
CAS RN |
141-14-0, 94086-40-5 | |
Record name | Citronellyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citronellyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-3,7-Dimethyloct-6-enyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094086405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-propanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Citronellyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Citronellyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (+)-3,7-dimethyloct-6-enyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CITRONELLYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R1092U7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Citronellyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037226 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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